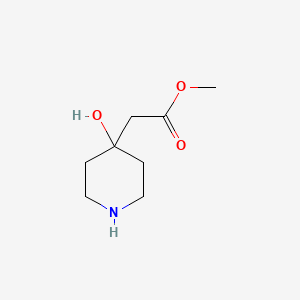

Methyl 2-(4-hydroxypiperidin-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-hydroxypiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-12-7(10)6-8(11)2-4-9-5-3-8/h9,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTDFYVSYFOWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCNCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Methodologies for the Preparation of Methyl 2 4 Hydroxypiperidin 4 Yl Acetate

Classical and Established Synthetic Approaches

Multi-Step Synthesis from Readily Available Precursors

The most established and widely employed route for the synthesis of Methyl 2-(4-hydroxypiperidin-4-yl)acetate commences with a readily available and commercially accessible precursor, a protected 4-piperidone (B1582916) derivative. The use of a protecting group on the piperidine (B6355638) nitrogen is crucial to prevent undesired side reactions during the introduction of the acetate (B1210297) moiety. Common protecting groups include benzyl (B1604629) (Bn) and tert-butoxycarbonyl (Boc), which offer stability under various reaction conditions and can be selectively removed in the final steps.

A general and reliable multi-step synthetic pathway is outlined below:

Protection of 4-Piperidone: The synthesis typically begins with the protection of the nitrogen atom of 4-piperidone. For instance, reaction with benzyl bromide in the presence of a base yields N-benzyl-4-piperidone. Alternatively, treatment with di-tert-butyl dicarbonate (B1257347) affords N-Boc-4-piperidone. The choice of protecting group can influence the reaction conditions in subsequent steps.

Reformatsky Reaction: The cornerstone of this classical approach is the Reformatsky reaction. This organozinc-mediated reaction involves the addition of an α-halo ester, such as methyl bromoacetate (B1195939), to a carbonyl compound, in this case, the protected 4-piperidone. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether and is initiated by the oxidative addition of zinc metal to the carbon-bromine bond of methyl bromoacetate, forming an organozinc intermediate known as a Reformatsky enolate. This enolate then undergoes nucleophilic addition to the carbonyl group of the protected 4-piperidone, and subsequent acidic workup yields the desired tertiary alcohol, N-protected this compound.

Deprotection: The final step in the classical synthesis is the removal of the nitrogen protecting group to yield the target compound, this compound. For a benzyl protecting group, this is commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C). In the case of a Boc protecting group, deprotection is readily accomplished under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Key Synthetic Intermediates and Optimized Reaction Conditions

The successful execution of this multi-step synthesis hinges on the careful management of key synthetic intermediates and the optimization of reaction conditions, particularly for the crucial Reformatsky reaction.

Key Synthetic Intermediates:

| Intermediate Compound | Structure | Role in Synthesis |

| N-Benzyl-4-piperidone | Protected precursor | |

| N-Boc-4-piperidone | Protected precursor | |

| Methyl bromoacetate | Reagent for acetate addition | |

| Reformatsky Enolate | Key organozinc intermediate | |

| N-Protected this compound | Penultimate product |

Optimized Reaction Conditions for the Reformatsky Reaction:

The yield and efficiency of the Reformatsky reaction are highly dependent on several factors. Optimization of these parameters is critical for a successful synthesis. numberanalytics.comnumberanalytics.comontosight.ai

| Parameter | Optimized Conditions | Rationale |

| Zinc Activation | Pre-activation of zinc with agents like iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride is often employed. | Removes the passivating oxide layer from the zinc surface, enhancing its reactivity. numberanalytics.com |

| Solvent | Aprotic polar solvents such as tetrahydrofuran (THF), diethyl ether, or dioxane are preferred. | These solvents effectively solvate the organozinc intermediate without reacting with it. numberanalytics.com |

| Temperature | The reaction is typically initiated at room temperature and may require gentle heating to reflux to ensure complete conversion. | Temperature control is crucial to balance the rate of reaction and minimize side reactions. |

| Addition Rate | Slow, dropwise addition of the α-halo ester to the suspension of zinc and the ketone is recommended. | This helps to control the exothermicity of the reaction and maintain a low concentration of the reactive enolate, reducing the likelihood of self-condensation. |

| Workup | The reaction is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. | This hydrolyzes the zinc alkoxide intermediate to the desired tertiary alcohol. |

Novel and Sustainable Synthetic Methodologies

Chemo-Enzymatic Synthesis Strategies for Enhanced Selectivity

Chemo-enzymatic approaches combine the versatility of chemical synthesis with the high selectivity of enzymatic transformations. researchgate.netrsc.org For the synthesis of chiral derivatives of this compound, enzymes can be employed for the stereoselective reduction of a prochiral precursor or for the kinetic resolution of a racemic intermediate.

One potential chemo-enzymatic strategy could involve the enzymatic reduction of a suitable 4-oxopiperidine precursor. For example, a ketone reductase (KRED) could be used to stereoselectively reduce a protected 4-oxopiperidine derivative bearing a different substituent at the 3-position, leading to a chiral 4-hydroxypiperidine (B117109) intermediate. While this does not directly form the target molecule, it highlights the potential for enzymatic methods to introduce chirality into the piperidine ring, which can be a valuable feature in pharmaceutical applications.

Another approach could involve the enzymatic resolution of racemic N-protected this compound. A lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the two enantiomers. This would provide access to enantiomerically pure forms of the target compound, which is often a requirement for pharmaceutical development.

Catalytic Approaches to Compound Formation, Including Organocatalysis and Metal Catalysis

Catalytic methods offer the advantage of using small amounts of a catalyst to achieve a high turnover number, thereby reducing waste and improving atom economy. Both organocatalysis and metal catalysis have been explored for the synthesis of substituted piperidines and tertiary alcohols. researchgate.netresearchgate.net

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral tertiary alcohols, chiral organocatalysts can be used to promote the enantioselective addition of nucleophiles to ketones. While a direct organocatalytic route to this compound is not yet established, the principles of organocatalysis could be applied to develop an asymmetric variant of the Reformatsky reaction or a related carbon-carbon bond-forming reaction.

Metal Catalysis: Transition metal catalysis offers a broad range of transformations for the synthesis of complex molecules. In the context of preparing this compound, metal catalysts could be employed to facilitate the addition of an enolate equivalent to a protected 4-piperidone. For example, a Lewis acidic metal complex could activate the carbonyl group of the piperidone towards nucleophilic attack. Furthermore, the development of catalytic, enantioselective versions of the Reformatsky reaction using chiral ligands in conjunction with a metal catalyst is an active area of research and could provide a direct route to chiral this compound. researchgate.net

Applications of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgrsc.orgnih.govflinders.edu.au The multi-step synthesis of this compound is well-suited for adaptation to a continuous flow process.

A hypothetical multi-step flow synthesis could be designed as follows:

Reactor 1 (Protection): A solution of 4-piperidone and the protecting group reagent would be pumped into the first reactor, where the protection reaction would occur.

In-line Purification: The output from the first reactor could be passed through a purification cartridge to remove any excess reagents or byproducts.

Reactor 2 (Reformatsky Reaction): The stream containing the protected 4-piperidone would then be mixed with a stream of methyl bromoacetate and passed through a packed-bed reactor containing activated zinc. The controlled temperature and residence time in the flow reactor would allow for precise control over the Reformatsky reaction.

Reactor 3 (Deprotection): The output from the second reactor, containing the protected product, could be directly introduced into a third reactor for the deprotection step. For example, in the case of a Boc-protected intermediate, an acidic solution could be introduced to facilitate the removal of the Boc group.

Final In-line Purification: The final product stream could be subjected to a final in-line purification step to yield pure this compound.

The implementation of a continuous flow process for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process, which is highly desirable in the pharmaceutical industry.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

The synthesis of enantiomerically pure forms of this compound presents a significant chemical challenge due to the presence of a quaternary stereocenter at the C4 position of the piperidine ring. This chiral center is substituted with both a hydroxyl group and a methyl acetate group. The development of synthetic pathways that afford high levels of stereocontrol is crucial for the preparation of single enantiomers of this compound. Methodologies to achieve this can be broadly categorized into three main approaches: the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures. These strategies are pivotal in controlling the three-dimensional arrangement of atoms and are widely employed in the synthesis of complex chiral molecules.

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. nih.gov For the synthesis of this compound, a chiral auxiliary could be employed to control the addition of an acetate equivalent to a 4-piperidone precursor.

One plausible strategy involves the use of pseudoephenamine, a chiral auxiliary known for its remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov In this approach, a protected 4-piperidone would be the starting material. The chiral auxiliary, such as (1S,2S)-pseudoephenamine, would be attached to the acetate moiety. The resulting chiral enolate, upon reaction with the 4-piperidone, would proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of the target compound. Amides derived from pseudoephenamine often exhibit a high propensity to be crystalline, which can facilitate purification and enhance diastereomeric purity. nih.gov

Another well-established class of chiral auxiliaries are the Evans oxazolidinones. sigmaaldrich.com These auxiliaries have demonstrated high efficacy in a variety of stereoselective transformations, including aldol (B89426) reactions and alkylations. sigmaaldrich.com In a hypothetical application to the synthesis of this compound, an N-acyloxazolidinone derived from methyl acetate could be used to generate a chiral enolate. The reaction of this enolate with an N-protected 4-piperidone would proceed via a stereochemically defined transition state, leading to a product with a high degree of diastereoselectivity at the newly formed C4 quaternary center. The bulky substituents on the oxazolidinone ring sterically hinder one face of the enolate, directing the electrophilic attack of the 4-piperidone to the opposite face. Subsequent hydrolysis or alcoholysis would cleave the auxiliary, affording the chiral product.

Table 1: Representative Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type of Reaction | Expected Outcome |

|---|---|---|

| (1S,2S)-Pseudoephenamine | Asymmetric Alkylation | High diastereoselectivity in the formation of the C4 quaternary center. |

| (S)-4-Benzyl-2-oxazolidinone | Asymmetric Aldol Reaction | High diastereoselectivity in the addition of the acetate moiety to 4-piperidone. |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric Addition | Control over the stereoselective addition of a nucleophile to an imine precursor. |

Asymmetric Catalysis in the Construction of the Chiral Center

Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, a catalytic asymmetric reaction could be envisioned for the key bond-forming step that creates the C4 stereocenter.

A potential strategy is the catalytic asymmetric Reformatsky reaction. This reaction involves the addition of an organozinc enolate of an α-halo ester to a ketone. In the context of synthesizing the target molecule, a chiral ligand could be used to coordinate with the zinc ion, thereby creating a chiral environment that directs the nucleophilic addition of the methyl bromoacetate-derived enolate to one face of a protected 4-piperidone. Chiral amino alcohols or diamines are often effective ligands in such reactions, leading to the formation of the β-hydroxy ester product with high enantiomeric excess.

Another viable approach is the catalytic asymmetric cyanation of the 4-piperidone precursor to form a chiral cyanohydrin. The resulting cyanohydrin could then be hydrolyzed and esterified to yield the target compound. Chiral catalysts, such as those based on titanium or aluminum complexes with chiral ligands like BINOL derivatives, have been shown to be effective in promoting the enantioselective addition of cyanide to ketones. This method would establish the stereochemistry at the C4 position early in the synthetic sequence.

Table 2: Potential Asymmetric Catalytic Methods

| Catalytic Reaction | Chiral Catalyst/Ligand Type | Expected Stereoselectivity |

|---|---|---|

| Asymmetric Reformatsky Reaction | Chiral Amino Alcohols or Diamines | High enantiomeric excess (ee) |

| Asymmetric Cyanation | Chiral Titanium-BINOL complex | High enantiomeric excess (ee) |

| Asymmetric Aza-Henry Reaction | Cinchona Alkaloid Derivatives | High diastereo- and enantioselectivity |

Resolution Techniques for Enantiomeric Purity and Scalability

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. While not an asymmetric synthesis method per se, it is a practical and often scalable approach to obtaining enantiomerically pure compounds. A racemic synthesis of this compound could be performed, followed by resolution to isolate the desired enantiomer.

One of the most powerful resolution techniques is enzymatic kinetic resolution. nih.gov Lipases are a class of enzymes that are particularly effective in catalyzing the enantioselective acylation or hydrolysis of alcohols and esters. nih.govmdpi.com In the case of racemic this compound, a lipase such as Candida antarctica lipase B (CAL-B) could be used to selectively acylate the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted. nih.gov The resulting acylated and unreacted enantiomers, now being diastereomerically related, can be readily separated by standard chromatographic techniques. Subsequent removal of the acyl group from the esterified enantiomer would provide access to the other enantiomer of the target compound.

Alternatively, chiral chromatography can be employed for the separation of enantiomers. In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This technique can be highly effective for both analytical and preparative-scale separations, providing access to enantiomers with very high purity.

Table 3: Common Resolution Techniques

| Resolution Method | Agent/Stationary Phase | Principle of Separation |

|---|---|---|

| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B, Pseudomonas fluorescens lipase) | Enantioselective acylation or hydrolysis. |

| Chiral HPLC | Chiral Stationary Phases (e.g., polysaccharide-based) | Differential interaction between enantiomers and the stationary phase. |

| Diastereomeric Salt Formation | Chiral Resolving Agents (e.g., tartaric acid derivatives) | Formation of diastereomeric salts with different solubilities. |

Chemical Transformations and Derivatization Strategies of Methyl 2 4 Hydroxypiperidin 4 Yl Acetate

Modifications at the Ester Functional Group

The ester group in Methyl 2-(4-hydroxypiperidin-4-yl)acetate is a versatile handle for chemical modification, allowing for its conversion into carboxylic acids, alternative esters, primary alcohols, and various amides.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-(4-hydroxypiperidin-4-yl)acetic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to neutralize the resulting carboxylate salt.

Transesterification: This process allows for the conversion of the methyl ester into other alkyl esters. The most common method is the Fischer esterification, which involves reacting the compound with a different alcohol (e.g., ethanol, propanol) in the presence of an acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com As this is an equilibrium reaction, the new alcohol is typically used in large excess to drive the reaction to completion. masterorganicchemistry.com Modern methods also employ enzymatic catalysts, which can offer higher selectivity and milder reaction conditions. mdpi.com

| Transformation | Typical Reagents | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Hydrolysis (Saponification) | NaOH or KOH | Water/Methanol (B129727) mixture | Reflux, followed by acidification (e.g., HCl) | 2-(4-hydroxypiperidin-4-yl)acetic acid |

| Transesterification (Acid-Catalyzed) | R-OH (e.g., Ethanol), H₂SO₄ (cat.) | Excess R-OH | Reflux | Alkyl 2-(4-hydroxypiperidin-4-yl)acetate |

| Transesterification (Enzymatic) | R-OH, Lipase (B570770) catalyst | Organic Solvent (e.g., Toluene) | Mild temperature (e.g., 30-60 °C) | Alkyl 2-(4-hydroxypiperidin-4-yl)acetate |

Reduction to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol, yielding 2-(4-hydroxypiperidin-4-yl)ethanol. The choice of reducing agent is critical for this transformation.

Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. iwu.edu For this conversion, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing esters to primary alcohols and is commonly used for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum alkoxide complex.

| Reagent | Formula | Typical Reactivity with Ester | Solvent | Product |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Generally unreactive | Methanol, Ethanol | No reaction |

| Lithium Aluminum Hydride | LiAlH₄ | Highly reactive; reduces to alcohol | Anhydrous THF or Diethyl Ether | 2-(4-hydroxypiperidin-4-yl)ethanol |

| Diisobutylaluminium Hydride | DIBAL-H | Can reduce to aldehyde at low temp. | Toluene, Hexane | 2-(4-hydroxypiperidin-4-yl)acetaldehyde |

Amidation Reactions Leading to Carboxamide Formation

Direct conversion of the methyl ester to an amide, 2-(4-hydroxypiperidin-4-yl)acetamide or its N-substituted derivatives, can be achieved by reaction with ammonia (B1221849) or a primary/secondary amine. While direct aminolysis is possible, it is often slow and requires high temperatures.

Modern synthetic methods utilize catalysts to facilitate this transformation under milder conditions. mdpi.com Various catalytic systems have been developed for the direct amidation of unactivated esters. These include heterogeneous catalysts like amorphous zirconia, as well as homogeneous systems based on lanthanide complexes or nickel/N-heterocyclic carbene (Ni/NHC) complexes. mdpi.com Organocatalytic approaches have also been developed, providing metal-free alternatives for this conversion. nih.gov

| Catalyst System | Amine Source | General Conditions | Product Example |

|---|---|---|---|

| Zirconium Oxide (heterogeneous) | Primary or Secondary Amine | High temperature, continuous flow | N-alkyl-2-(4-hydroxypiperidin-4-yl)acetamide |

| Lanthanide Complexes (e.g., La-Na) | Primary Amine | Mild temperature (e.g., 80 °C), solvent-free mdpi.com | N-alkyl-2-(4-hydroxypiperidin-4-yl)acetamide |

| Ni(cod)₂ / IPr (NHC ligand) | Primary or Secondary Amine | Toluene, 140 °C mdpi.com | N,N-dialkyl-2-(4-hydroxypiperidin-4-yl)acetamide |

| DABCO / Fe₃O₄ | Isothiocyanate (as amine precursor) | Acetonitrile (B52724), 85 °C nih.gov | N-methyl-2-(4-hydroxypiperidin-4-yl)acetamide |

Reactions Involving the Hydroxyl Functional Group

The tertiary hydroxyl group on the piperidine (B6355638) ring offers another site for derivatization, primarily through etherification and esterification, although its reactivity is influenced by steric hindrance.

Etherification and Esterification Reactions

Esterification: The tertiary alcohol can be acylated to form a new ester linkage. This is typically accomplished by reacting the compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) and can also act as a catalyst. This reaction would yield products like methyl 2-(4-acetoxypiperidin-4-yl)acetate.

Etherification: The formation of an ether at a tertiary carbon center can be challenging. The classic Williamson ether synthesis, which involves deprotonating the alcohol to an alkoxide followed by reaction with an alkyl halide, is often inefficient for tertiary alcohols due to a competing E2 elimination reaction. Alternative strategies, such as acid-catalyzed addition to a reactive alkene (e.g., isobutylene) or specialized alkylating agents, may be required to achieve successful etherification.

| Transformation | Reagents | Base/Catalyst | Product Example |

|---|---|---|---|

| Esterification | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | Pyridine or Triethylamine | Methyl 2-(4-acetoxypiperidin-4-yl)acetate |

| Etherification (example) | Isobutylene, H₂SO₄ (cat.) | Acid catalyst | Methyl 2-(4-tert-butoxypiperidin-4-yl)acetate |

Oxidation Reactions and Synthesis of Derived Carbonyl Compounds

The oxidation of the tertiary hydroxyl group in this compound is not a straightforward transformation. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, and therefore cannot be oxidized to a ketone under standard conditions without cleaving a carbon-carbon bond.

Common oxidizing agents used for primary and secondary alcohols, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents, or Dess-Martin periodinane, will not react with this tertiary alcohol. The synthesis of a carbonyl group at this position (i.e., a spirocyclic ketone) would require a more complex, multi-step synthetic route that does not rely on direct oxidation of the hydroxyl group. Reaction under harsh, forcing oxidative conditions (e.g., with hot, acidic potassium permanganate (B83412) or chromic acid) would likely lead to the degradation of the molecule, including the oxidative cleavage of the piperidine ring.

Nucleophilic Substitutions and Potential for Ring-Opening Rearrangements

The tertiary hydroxyl group at the C4 position of this compound is a key site for nucleophilic substitution, although it is sterically hindered and requires activation to participate in such reactions. Direct displacement of the hydroxyl group is unfavorable due to the poor leaving group nature of the hydroxide ion.

Nucleophilic Substitution: To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. This activated intermediate can then undergo SN1 or SN2 type reactions with various nucleophiles. The SN1 pathway may be favored due to the stability of the resulting tertiary carbocation, though this can also lead to elimination byproducts.

The Mitsunobu reaction provides an alternative pathway for the substitution of the hydroxyl group with inversion of configuration. This reaction has been successfully applied to related structures like 1-Boc-4-hydroxypiperidine for the synthesis of N-heterocyclic alkyl ethers. chemicalbook.com This method involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for attack by a suitable nucleophile (e.g., a phenol (B47542) or carboxylic acid).

Potential for Ring-Opening Rearrangements: The strategic location of the hydroxyl group on a quaternary carbon raises the possibility of skeletal rearrangements, particularly if a carbocation is formed at the C4 position. Upon conversion of the hydroxyl group to a good leaving group and subsequent heterolysis, the resulting tertiary carbocation could trigger a fragmentation of the piperidine ring. This type of reaction, known as a Grob fragmentation, would require an anti-periplanar alignment of a bond on the nitrogen atom with the C-C bond to be cleaved. While plausible, such a transformation is highly dependent on the specific reaction conditions and the conformational preferences of the piperidine ring.

Transformations of the Piperidine Nitrogen Atom

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. Standard conditions involve reacting the piperidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the resulting acid. researchgate.net Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing N-alkyl groups.

N-Acylation: N-acylation is another fundamental transformation, typically achieved by treating the piperidine with an acyl chloride or acid anhydride in the presence of a base (e.g., triethylamine or pyridine). This reaction converts the basic secondary amine into a neutral amide, significantly altering the electronic properties of the molecule. This strategy has been used to prepare various derivatives, such as N-phenacyl substituted 4-hydroxypiperidines. researchgate.net The use of N-hydroxysuccinimide (NHS) esters is also a common method for achieving N-acylation under mild conditions. nih.gov

| Transformation | Reagent(s) | Base/Solvent | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ / DMF | N-Alkylpiperidine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Dichloromethane | N-Alkylpiperidine |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine / CH₂Cl₂ | N-Acylpiperidine (Amide) |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine | N-Acylpiperidine (Amide) |

Building upon N-acylation, a wide variety of N-amides can be synthesized by selecting the appropriate acylating agent. researchgate.net This allows for the introduction of diverse functional groups and structural motifs onto the piperidine nitrogen.

The formation of N-sulfonamides is achieved by reacting the piperidine nitrogen with a sulfonyl chloride, such as p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl). The reaction is typically carried out in the presence of a base like pyridine. The resulting sulfonamide is a stable functional group that is significantly less basic than the parent amine and can act as a hydrogen bond donor. This transformation is valuable in medicinal chemistry for modulating a compound's physicochemical properties.

Quaternization: After N-alkylation to form a tertiary amine, the piperidine nitrogen can undergo a second alkylation to form a quaternary ammonium (B1175870) salt. drugbank.commdpi.com This reaction, known as the Menshutkin reaction, typically involves treating the N-alkylated piperidine with an excess of a reactive alkyl halide, such as methyl iodide. researchgate.netmdpi.com The resulting quaternary salt is a positively charged, ionic compound with properties markedly different from its neutral precursor.

Amine Oxide Formation: N-alkylated derivatives of this compound can be oxidized to form N-oxides. This transformation is typically accomplished by treating the tertiary amine with an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgresearchgate.net Piperidine N-oxides are often explored as potential prodrugs, as they can be metabolically reduced back to the parent tertiary amine in vivo. google.comgoogle.com

Skeletal Rearrangements and Ring Modifications of the Piperidine Core

Beyond functionalization of the existing substituent, the piperidine ring itself can be subjected to reactions that alter its size or structure. These skeletal rearrangements represent more complex transformations that can lead to novel heterocyclic systems.

Ring Expansion: The piperidine ring can be expanded to a seven-membered azepane ring. Methodologies for such transformations have been developed, allowing for the stereoselective and regioselective synthesis of azepane derivatives from piperidine precursors. rsc.org These reactions often involve the formation of an intermediate that facilitates a one-carbon insertion into the ring, such as in the Tiffeneau-Demjanov rearrangement.

Ring Contraction: Conversely, the six-membered piperidine ring can be contracted to a five-membered pyrrolidine (B122466) ring. One modern approach involves a photomediated Norrish type II reaction. nih.gov This process can be initiated on an N-aroyl piperidine derivative, where irradiation leads to a 1,5-hydrogen atom transfer from the piperidine ring to the excited ketone. The resulting 1,4-diradical intermediate can then undergo homolytic cleavage of the C–N bond, followed by an intramolecular Mannich-type reaction of the resulting imine-enol to form the cyclopentane (B165970) (pyrrolidine) product. nih.gov Traditional methods for ring contraction often leverage the formation of bicyclic quaternary ammonium intermediates, which then undergo nucleophilic attack to extrude a portion of the ring. nih.gov

| Substrate | Conditions | Product | Yield (%) | Ref |

| N-Nosyl-2-benzoylpiperidine | Benzene, 400 nm LED, 24h | N-Nosyl-2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-ol | 85 | nih.gov |

| N-Boc-2-benzoylpiperidine | Benzene, 400 nm LED, 24h | tert-butyl 2-(hydroxy(phenyl)methyl)pyrrolidine-1-carboxylate | 45 | nih.gov |

| N-Benzoyl-tetrahydroisoquinoline | Benzene, 400 nm LED, 18h | (2,3-dihydro-1H-inden-2-yl)(phenyl)methanone | 75 | nih.gov |

Table data represents examples of photomediated ring contraction on related piperidine scaffolds.

Selective Functionalization at Other Piperidine Ring Positions

The selective functionalization of the carbon framework of the piperidine ring in complex molecules such as this compound presents a significant synthetic challenge. The positions C-2, C-3, C-5, and C-6 are chemically similar, and achieving regioselectivity requires sophisticated chemical strategies. Research into the direct C-H functionalization of piperidine derivatives has yielded methods that can potentially be adapted to this specific compound, primarily through catalyst and directing-group control.

Functionalization at C-2 and C-6 (α-Positions)

The positions alpha to the nitrogen atom (C-2 and C-6) are often the most accessible for functionalization due to the influence of the heteroatom. Dirhodium catalysts, in particular, have been instrumental in mediating site-selective C-H insertion reactions with donor/acceptor carbenes derived from aryldiazoacetates. The choice of both the nitrogen protecting group and the specific rhodium catalyst is crucial for directing the reaction to the desired position. d-nb.infonih.gov

For instance, studies on N-protected piperidines have demonstrated that N-Boc-piperidine can be functionalized at the C-2 position using the catalyst Rh₂(R-TCPTAD)₄. nih.gov Similarly, employing an N-brosyl protecting group in conjunction with the catalyst Rh₂(R-TPPTTL)₄ also facilitates selective C-H insertion at the C-2 position. d-nb.infonih.gov These reactions typically yield 2-substituted piperidine analogues with varying degrees of diastereoselectivity and enantioselectivity, depending on the specific substrate and catalyst combination. d-nb.info While these methods have been developed on simpler piperidine systems, they represent a key strategy for the potential α-functionalization of this compound, provided the N-H is appropriately protected.

Table 1: Catalyst Systems for C-2 Functionalization of N-Protected Piperidines

| N-Protecting Group | Catalyst | Typical Substrate | Selectivity | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Rh₂(R-TCPTAD)₄ | Methyl aryldiazoacetates | C-2 Functionalization | nih.gov |

Functionalization at C-3 and C-5 (β-Positions)

Direct functionalization at the C-3 and C-5 positions of the piperidine ring is more challenging. The electronic influence of the nitrogen atom deactivates these positions towards certain types of C-H insertion reactions. d-nb.info Consequently, indirect methods have been developed to introduce substituents at the C-3 position.

One effective strategy involves an asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive, stereoselective ring-opening of the resulting cyclopropane (B1198618). d-nb.infonih.gov This multi-step approach circumvents the difficulty of direct C-H activation at the C-3 position. The cyclopropanation is typically catalyzed by a chiral dirhodium catalyst, such as Rh₂(R-DOSP)₄, which performs well with methyl aryldiazoacetates. d-nb.infonih.gov The subsequent reductive opening of the cyclopropane ring installs the desired functional group at the C-3 position of the piperidine core. This sequence provides a reliable, albeit indirect, route to 3-substituted piperidine analogues. d-nb.info

Table 2: Indirect Strategy for C-3 Functionalization

| Step | Reaction | Catalyst / Reagents | Intermediate / Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 1 | Asymmetric Cyclopropanation | Rh₂(R-DOSP)₄ | Cyclopropane intermediate | High diastereoselectivity and enantioselectivity | d-nb.infonih.gov |

Structural Elucidation and Conformational Analysis Methodologies for Methyl 2 4 Hydroxypiperidin 4 Yl Acetate

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are instrumental in elucidating the structure of molecules by probing the interaction of electromagnetic radiation with the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2-(4-hydroxypiperidin-4-yl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

¹H NMR: This experiment provides information about the different types of protons in the molecule and their immediate chemical environment. The spectrum would be expected to show distinct signals for the methyl ester protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the axial and equatorial protons of the piperidine (B6355638) ring. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR: This technique identifies the different carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester, the quaternary carbon of the piperidine ring bonded to the hydroxyl and acetate groups, the carbons of the piperidine ring, and the methyl carbon of the ester.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.6 - 3.8 | Singlet |

| -CH₂-COO- | 2.5 - 2.7 | Singlet |

| Piperidine H (axial) | 1.5 - 1.9 | Multiplet |

| Piperidine H (equatorial) | 2.8 - 3.2 | Multiplet |

| -OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 175 |

| C4 (quaternary) | 65 - 75 |

| -OCH₃ | 50 - 55 |

| -CH₂-COO- | 40 - 45 |

| C2, C6 (piperidine) | 40 - 50 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₈H₁₅NO₃). Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Cleavage of the C-C bond between the piperidine ring and the acetate side chain.

Dehydration, involving the loss of the hydroxyl group.

Ring-opening fragmentation of the piperidine moiety.

Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group and the N-H stretching of the secondary amine. A sharp, intense peak around 1730-1750 cm⁻¹ would be indicative of the C=O stretching of the ester functional group. C-O stretching vibrations would also be observable.

Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and can provide complementary information about the carbon skeleton.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| N-H Stretch | 3200-3500 | Moderate, Broad |

| C=O Stretch (Ester) | 1730-1750 | Strong, Sharp |

X-ray Crystallography and Solid-State Structural Determination Approaches

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and conformational details.

Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging. Co-crystallization is a technique where the target molecule is crystallized with a second molecule (a co-former) to improve crystal quality. For this compound, which possesses both hydrogen bond donor (hydroxyl and amine) and acceptor (ester carbonyl, hydroxyl) sites, co-crystallization with compounds capable of forming strong and predictable hydrogen bonds could be a viable strategy. Suitable co-formers could include dicarboxylic acids or other molecules with complementary hydrogen bonding motifs. This approach can lead to more ordered and stable crystal lattices, facilitating high-resolution structural determination.

The solid-state structure of this compound would be significantly influenced by hydrogen bonding. The hydroxyl group and the secondary amine of the piperidine ring can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and ester groups can act as acceptors.

A detailed crystallographic analysis would reveal the intricate network of intermolecular hydrogen bonds. This would include identifying common hydrogen bonding motifs, such as chains or sheets, which dictate how the molecules pack together in the crystal lattice. Understanding these packing arrangements is crucial as they can influence the physical properties of the solid material. The analysis would also confirm the preferred conformation of the piperidine ring (likely a chair conformation) and the orientation of the acetate side chain in the solid state.

Computational Chemistry Approaches to Structural and Conformational Analysis

Computational chemistry serves as an indispensable tool in modern chemical research, enabling the investigation of molecular properties at an atomic level of detail. For a molecule such as this compound, which possesses a flexible piperidine ring and multiple rotatable bonds, computational methods can elucidate its preferred three-dimensional arrangements and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a widely used method for calculating the optimized geometry and electronic properties of molecules.

In the context of this compound, DFT calculations would be employed to determine the most stable (lowest energy) conformation of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The resulting optimized structure provides key information such as bond lengths, bond angles, and dihedral angles.

For a comprehensive analysis, various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) would be tested to ensure the accuracy of the calculations. The choice of functional and basis set is critical and is often validated against experimental data for similar compounds where available.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-C (ring) | 1.53 - 1.55 Å |

| C-N (ring) | 1.46 - 1.48 Å | |

| C-O (hydroxyl) | 1.42 - 1.44 Å | |

| C=O (ester) | 1.20 - 1.22 Å | |

| Bond Angle | C-N-C (ring) | 110 - 112° |

| C-C-O (hydroxyl) | 108 - 110° | |

| Dihedral Angle | C-C-N-C (ring) | Varies with conformation |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Specific DFT calculations for this compound would be required to obtain precise values.

Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution

While DFT provides a static picture of the molecule's most stable geometry, this compound is a flexible molecule that can adopt various conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms using a force field. By integrating Newton's laws of motion, the trajectory of each atom can be tracked over a period of time, typically nanoseconds to microseconds.

This approach allows for the exploration of the molecule's conformational landscape, identifying the most populated conformations and the energetic barriers between them. The results of MD simulations can provide insights into the dynamic behavior of the piperidine ring (e.g., chair-boat interconversion) and the orientation of the acetate side chain. Such simulations are crucial for understanding how the molecule might interact with a biological target, as its shape and flexibility are key determinants of its binding affinity.

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Beyond geometry, quantum chemical calculations, including DFT, are used to determine a molecule's electronic properties. These properties are fundamental to its reactivity and intermolecular interactions.

Key electronic properties that would be calculated for this compound include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions.

Atomic Charges: Calculating the partial charge on each atom provides insight into the charge distribution within the molecule and can be used to understand its polarity and dipole moment.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Hypothetical Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | 0.5 to 1.5 eV |

| HOMO-LUMO Gap | 7.0 to 9.0 eV |

| Dipole Moment | 2.0 to 3.5 D |

Note: These values are illustrative and would need to be determined through specific quantum chemical calculations for this compound.

Role As a Versatile Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the functional groups in Methyl 2-(4-hydroxypiperidin-4-yl)acetate makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic compounds. The piperidine (B6355638) nitrogen can be readily functionalized, and the hydroxyl and ester groups can participate in a variety of cyclization and condensation reactions.

While direct literature examples detailing the conversion of this compound to pyrrolidine (B122466), pyridine (B92270), and pyridone derivatives are not extensively documented, the structural features of the molecule suggest plausible synthetic pathways based on established methodologies.

The synthesis of pyrrolidine derivatives often involves ring-closing strategies from acyclic precursors or the functionalization of existing pyrrolidine rings, with proline and hydroxyproline (B1673980) being common starting materials. acs.orgnih.gov Conceptually, the piperidine ring of this compound could undergo a ring contraction to yield a substituted pyrrolidine. Such transformations, while synthetically challenging, can sometimes be achieved through rearrangement reactions.

The synthesis of pyridine and pyridone derivatives typically involves condensation reactions of carbonyl compounds with ammonia (B1221849) or amines. researchgate.netfrontiersin.orgorganic-chemistry.orgbaranlab.org The ester functionality of this compound, in conjunction with the piperidine ring, could potentially be utilized in multi-step sequences to construct these aromatic heterocycles. For instance, oxidative ring-opening of the piperidine followed by cyclization with a suitable nitrogen source could theoretically lead to pyridine or pyridone structures. 4-Hydroxy-2-pyridone alkaloids, a significant class of natural products, are known for their diverse biological activities and have been the target of numerous synthetic efforts. nih.gov

Table 1: Potential Synthetic Transformations of this compound to Heterocyclic Systems

| Target Heterocycle | Plausible Synthetic Strategy | Key Reactions |

| Pyrrolidine Derivatives | Ring contraction of the piperidine core | Rearrangement reactions |

| Pyridine Derivatives | Oxidative ring-opening and re-cyclization | Oxidation, Condensation |

| Pyridone Derivatives | Oxidative ring-opening and re-cyclization | Oxidation, Condensation, Tautomerization |

The construction of fused and bridged heterocyclic systems is a prominent area of synthetic organic chemistry, driven by the prevalence of these motifs in biologically active molecules. nih.govnih.govresearchgate.netgla.ac.uk The piperidine scaffold of this compound provides a solid foundation for the elaboration of such complex architectures.

Fused ring systems can be envisioned through intramolecular cyclization reactions involving substituents introduced at the piperidine nitrogen and the acetate (B1210297) side chain. For example, N-alkylation of the piperidine followed by activation of the ester and subsequent intramolecular condensation could lead to the formation of a bicyclic system.

Bridged ring systems , which are characteristic of many natural products, present a significant synthetic challenge. nih.govgla.ac.uk The 4-hydroxy-4-carboxymethylpiperidine core of the title compound offers a unique opportunity for the construction of bridged structures. Intramolecular bond formation between the piperidine nitrogen and the carbon framework derived from the acetate group, or through reactions involving the hydroxyl group, could potentially lead to the formation of a bridged bicyclic system. The conformational constraints imposed by the piperidine ring can play a crucial role in directing the stereochemical outcome of such cyclizations. The synthesis of bridged piperidine analogues has been explored in the context of developing high-affinity receptor antagonists. nih.gov

Utilization in Total Synthesis of Natural Products and Bioactive Molecules

The 4-hydroxypiperidine (B117109) moiety is a common structural feature in a variety of natural products and bioactive molecules, often contributing significantly to their pharmacological properties. researchgate.netnih.govnih.gov this compound serves as a valuable synthon for introducing this important pharmacophore into complex molecular targets.

The incorporation of the 4-hydroxypiperidine core from a precursor like this compound into a larger natural product framework can be achieved through several strategic bond formations. The secondary amine of the piperidine ring is a versatile handle for introducing the moiety via N-alkylation or N-acylation reactions. The ester group can be converted to other functionalities, such as an aldehyde or an alcohol, which can then participate in carbon-carbon bond-forming reactions like aldol (B89426) additions, Wittig reactions, or cross-coupling reactions. The tertiary hydroxyl group can be used to direct stereoselective reactions on the piperidine ring or can be eliminated to introduce unsaturation.

While specific examples of natural product total syntheses that explicitly use this compound as the starting material are not prominently featured in readily accessible literature, the synthesis of numerous alkaloids and other bioactive molecules containing the 4-hydroxypiperidine subunit highlights the importance of this structural motif. For instance, derivatives of 4-hydroxypiperidine are key intermediates in the synthesis of various analgesic and neuroleptic drugs. nih.govgoogle.com The general synthetic strategies employed for these molecules often involve the construction of the substituted piperidine ring at an early stage, followed by further elaboration. The availability of this compound as a pre-functionalized building block could streamline these synthetic routes.

Table 2: Bioactive Molecules Containing the 4-Hydroxypiperidine Scaffold

| Class of Compound | Biological Activity |

| Opioid Receptor Antagonists | Treatment of opioid-induced side effects nih.gov |

| NMDA Receptor Antagonists | Neuroprotective agents acs.org |

| Analgesics | Pain management researchgate.netnih.gov |

Scaffold for Ligand and Catalyst Development in Asymmetric Organic Reactions

The development of chiral ligands and catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective synthesis of single enantiomers of chiral molecules. The rigid and well-defined conformational preferences of cyclic structures like piperidine make them attractive scaffolds for the design of such ligands.

The chiral nature of many 4-substituted piperidine derivatives, which can be resolved into their constituent enantiomers, makes them excellent candidates for the development of chiral ligands. rsc.org While this compound is achiral, its functional handles allow for the introduction of chirality and subsequent elaboration into chiral ligands. For example, enzymatic resolution of a derivative or an asymmetric transformation could provide access to enantiomerically pure forms.

The piperidine nitrogen can serve as a coordination site for a metal center, while chiral substituents, potentially derived from the acetate and hydroxyl groups, can create a chiral environment around the metal, inducing enantioselectivity in a catalyzed reaction. The design of chiral ligands is a highly active area of research, with a constant need for new and effective scaffolds. nih.govresearchgate.netrsc.org The 4-hydroxypiperidine framework offers a robust and tunable platform for the development of novel ligands for a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and cycloadditions. nih.gov

Design and Synthesis of Chiral Ligands Derived from the Compound for Enantioselective Catalysis

Currently, there are no published studies detailing the design and synthesis of chiral ligands specifically derived from this compound for enantioselective catalysis. However, the inherent chirality that could be introduced at the 4-position, or by resolution of the racemic compound, makes it a theoretically interesting starting material.

Hypothetically, the hydroxyl and amino functionalities could serve as coordination points for metal centers, a key feature of many chiral ligands. The synthesis of such ligands would likely involve several steps:

Resolution of Enantiomers: As the compound is typically synthesized as a racemate, the first step would be the separation of the (R)- and (S)-enantiomers. This could be achieved through classical resolution with a chiral acid or through enzymatic resolution.

Derivatization: The separated enantiomers could then be derivatized to introduce additional coordinating groups or to modify the steric environment around the potential metal-binding site. For example, the secondary amine could be functionalized with phosphine-containing arms to create P,N-ligands, or the hydroxyl group could be etherified to introduce other functionalities.

The performance of such hypothetical ligands in enantioselective catalysis would depend on their ability to create a chiral environment around the metal center, thereby influencing the stereochemical outcome of a reaction.

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Ligand Type | Potential Synthetic Modification | Target Catalytic Reaction |

|---|---|---|

| P,N-Ligand | N-alkylation with diphenylphosphinoethyl groups | Asymmetric hydrogenation, allylic alkylation |

| N,O-Ligand | Direct use of the amino and hydroxyl groups | Asymmetric transfer hydrogenation |

Applications in Asymmetric Synthesis as a Chiral Auxiliary or Catalyst Component

The application of this compound as a chiral auxiliary or as a component of a catalyst in asymmetric synthesis is not documented in the scientific literature.

In principle, a chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. For this compound to be used as a chiral auxiliary, it would first need to be resolved into its constituent enantiomers. The pure enantiomer could then be attached to a prochiral substrate. The steric bulk and conformational rigidity of the piperidine ring could then direct the approach of a reagent to one face of the substrate, leading to a diastereoselective reaction. After the reaction, the auxiliary would be cleaved from the product.

As a component of a catalyst, for instance in organocatalysis, derivatives of this compound could potentially be designed. The secondary amine could act as a catalytic site, for example, in enamine or iminium ion catalysis. The chirality of the molecule would be crucial for inducing enantioselectivity.

Intermediate in the Development of Research Probes and Tool Compounds

The development of research probes and tool compounds from this compound has not been specifically reported. However, the piperidine scaffold is a common feature in many biologically active molecules, making its derivatives potential candidates for such applications.

Generation of Fluorescently Tagged Derivatives for Molecular Biology Research Applications

There are no specific examples in the literature of fluorescently tagged derivatives of this compound. The general strategy for creating such a probe would involve conjugating a fluorophore to the molecule. The secondary amine of the piperidine ring would be the most likely site for such a modification.

The process would typically involve:

Selection of a Fluorophore: A suitable fluorophore with a reactive group (e.g., an isothiocyanate, a succinimidyl ester, or a sulfonyl chloride) would be chosen based on the desired photophysical properties (e.g., excitation and emission wavelengths).

Coupling Reaction: The fluorophore would be reacted with the secondary amine of this compound under appropriate conditions to form a stable covalent bond.

Purification: The resulting fluorescently tagged derivative would need to be purified to remove any unreacted starting materials.

Such a probe could then be used in molecular biology research, for example, in fluorescence microscopy or flow cytometry, to visualize the localization of a target protein if the piperidine derivative has a known biological target.

Table 2: Common Fluorophores for Amine Labeling

| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) |

|---|---|---|---|

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~519 |

| Rhodamine B isothiocyanate (RITC) | Isothiocyanate | ~555 | ~580 |

Strategies for Immobilization onto Solid Supports for Combinatorial or Solid-Phase Synthesis

The immobilization of this compound onto a solid support has not been described in the literature. Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications.

For immobilization, a linker would be attached to either the secondary amine or the hydroxyl group of the molecule. This linker would then be coupled to a solid support, such as a resin. The ester group could also be hydrolyzed to the carboxylic acid, providing another handle for attachment.

Potential Immobilization Strategies:

Attachment via the Amine: The secondary amine could be reacted with a resin functionalized with an electrophilic group, such as a chlorotrityl or a Wang resin.

Attachment via the Hydroxyl Group: The hydroxyl group could be attached to a resin through an ether or ester linkage.

Attachment via the Carboxylic Acid (after hydrolysis): The methyl ester could be saponified to the corresponding carboxylic acid, which could then be coupled to an amine-functionalized resin using standard peptide coupling reagents.

Once immobilized, the remaining functional groups of the molecule would be available for further reactions, allowing for the synthesis of a library of piperidine derivatives.

Mechanistic and Theoretical Investigations of Reactions Involving Methyl 2 4 Hydroxypiperidin 4 Yl Acetate

Exploration of Reaction Pathways and Transition States

The intricate network of potential reaction pathways for a molecule like Methyl 2-(4-hydroxypiperidin-4-yl)acetate necessitates a combination of computational modeling and experimental validation to achieve a comprehensive understanding.

Computational Studies of Reaction Energetics and Transition State Geometries

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for mapping the potential energy surfaces of chemical reactions. For piperidine (B6355638) derivatives, DFT calculations can provide invaluable insights into reaction mechanisms, including the geometries of transition states and the energetics of various pathways. acs.org

While specific DFT studies on this compound are not extensively documented in the literature, analogous systems offer a predictive framework. For instance, computational modeling of reactions involving polysubstituted piperidines has been used to propose plausible mechanisms, with the ring-opening of related azetidines identified as a potential rate-limiting step in certain cycloaddition reactions. researchgate.netnih.gov DFT calculations have also been successfully employed to understand the selective formation of endo-cyclic iminium ions from piperidine N-oxides, a transformation relevant to the functionalization of the piperidine ring. acs.org

A hypothetical computational study on a reaction of this compound, such as an intramolecular cyclization or a rearrangement, would typically involve the following steps:

Conformational Analysis: Identifying the lowest energy conformations of the reactant and products.

Transition State Searching: Locating the transition state structures connecting reactants to products.

Frequency Calculations: Confirming the nature of stationary points (minima or transition states) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state connects the desired reactant and product.

Energetics Calculation: Determining the activation energies and reaction enthalpies.

The table below illustrates the kind of data that would be generated from such a computational study for a hypothetical reaction.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactant | Ground State Conformer | 0.0 | N/A |

| Transition State 1 | TS1 Geometry | +25.3 | -450 |

| Intermediate | Intermediate Conformer | +5.2 | N/A |

| Transition State 2 | TS2 Geometry | +18.7 | -320 |

| Product | Product Ground State | -10.1 | N/A |

This is a hypothetical data table for illustrative purposes.

Isotope Labeling Experiments for Mechanism Elucidation

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. wikipedia.orglibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE (typically kH/kD > 2) suggests that the bond to the isotopically labeled atom is broken in the rate-determining step. youtube.com

The general methodology for a KIE study would involve:

Synthesis of Isotopically Labeled Substrate: Preparing Methyl 2-(4-deuteroxy-4-deuteriopiperidin-4-yl)acetate or other specifically labeled analogues.

Kinetic Measurements: Determining the reaction rates for both the labeled and unlabeled substrates under identical conditions.

Calculation of KIE: Calculating the ratio of the rate constants (k_light / k_heavy).

The interpretation of the KIE value provides crucial mechanistic information, as illustrated in the hypothetical table below.

| Reaction Type | Isotopic Substitution | Observed kH/kD | Mechanistic Implication |

| Oxidation of Hydroxyl Group | C4-H vs C4-D | 5.8 | C-H bond cleavage is the rate-determining step. |

| N-Alkylation | N-H vs N-D | 1.2 | N-H bond breaking is not the primary motion in the RDS. |

| Ester Hydrolysis | Methyl-H vs Methyl-D | 0.98 | No significant involvement of the methyl C-H bonds in the RDS. |

This is a hypothetical data table for illustrative purposes.

Role of Solvation and Stereoelectronic Effects in Reactivity and Selectivity

The chemical environment and the spatial arrangement of orbitals play a critical role in directing the course of chemical reactions.

Solvent Effects on Reaction Rates and Stereochemical Outcomes

The choice of solvent can profoundly influence the rate and stereochemical outcome of a reaction. This is particularly true for reactions involving polar or charged intermediates and transition states. For reactions involving piperidine derivatives, solvent polarity can affect the stability of intermediates and transition states, thereby altering the reaction kinetics.

For instance, in the synthesis of polysubstituted piperidines, the reaction conditions, including the solvent, can dictate the diastereoselectivity. nih.gov Although specific studies on this compound are limited, it can be inferred that polar protic solvents would be capable of hydrogen bonding with the hydroxyl group and the piperidine nitrogen, potentially influencing the conformational equilibrium and the reactivity of these functional groups. In contrast, aprotic solvents might favor different reaction pathways or stereochemical outcomes.

The table below provides a hypothetical illustration of how solvent could affect the rate of a reaction involving this compound.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Dichloromethane | 9.1 | 1.0 |

| Tetrahydrofuran (B95107) | 7.5 | 2.3 |

| Acetonitrile (B52724) | 37.5 | 15.8 |

| Methanol (B129727) | 32.7 | 5.2 |

This is a hypothetical data table for illustrative purposes. The data suggests a reaction that proceeds through a polar transition state, which is stabilized by more polar solvents, leading to a rate enhancement. The lower rate in methanol compared to acetonitrile could be due to specific solvation of the reactants, hindering their approach.

Stereoelectronic Control in Piperidine Ring Transformations

Stereoelectronic effects arise from the interaction of electron orbitals and have a significant impact on the conformation and reactivity of cyclic systems like piperidine. Hyperconjugation, the anomeric effect, and other orbital interactions can dictate the preferred geometry of the molecule and the trajectory of an approaching reagent.

In the context of the piperidine ring, the orientation of substituents can be influenced by stereoelectronic factors. For example, the preference for an axial or equatorial orientation of a substituent can be rationalized by considering stabilizing or destabilizing orbital interactions. In the case of this compound, the chair conformation of the piperidine ring is expected to be the most stable. The orientation of the acetate (B1210297) and hydroxyl groups at the C4 position will be governed by a combination of steric and stereoelectronic effects.

Reactions involving the piperidine ring, such as electrophilic attack on the nitrogen or functionalization of the ring carbons, will be subject to stereoelectronic control. For example, the approach of an electrophile to the nitrogen lone pair will be influenced by the conformational state of the ring and the presence of neighboring groups.

Intermolecular Interactions and Supramolecular Assembly Studies

The functional groups present in this compound, namely the hydroxyl group, the ester, and the secondary amine, are all capable of participating in non-covalent interactions, particularly hydrogen bonding. These interactions can lead to the formation of supramolecular assemblies in the solid state and can also play a role in molecular recognition processes in solution.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the piperidine nitrogen is a hydrogen bond acceptor, and the carbonyl oxygen of the ester is also an acceptor. This combination of functionalities suggests that this compound could form intricate hydrogen-bonded networks. For example, related heterocyclic diols like piperazine-1,4-diol (B14613724) have been shown to form 2D hydrogen-bonded layers in the solid state. rsc.org

The study of these supramolecular assemblies is typically carried out using X-ray crystallography for solid-state analysis and techniques like NMR spectroscopy in solution to probe intermolecular interactions. Understanding the supramolecular chemistry of this compound is important for its crystallization behavior and could have implications for its use in materials science or as a building block in crystal engineering.

Hydrogen Bonding Propensities and Directed Self-Assembly

The hydrogen bonding capabilities of this compound are anticipated to be a dominant factor in its solid-state structure and self-assembly in solution. The hydroxyl group can participate in strong O-H···O or O-H···N hydrogen bonds, while the ester and piperidine moieties offer additional acceptor sites. The interplay between these functional groups would likely lead to the formation of well-defined one-, two-, or three-dimensional networks.

In the absence of specific crystallographic data for this compound, a predictive analysis of its hydrogen bonding patterns can be made by examining related structures. For instance, studies on other 4-hydroxypiperidine (B117109) derivatives often show the formation of hydrogen-bonded chains or more complex architectures. The specific conformations adopted by the piperidine ring (chair or boat) would also influence the directionality and strength of these interactions.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Hydroxyl Group (O-H) | Hydroxyl Oxygen | Intermolecular |

| Hydroxyl Group (O-H) | Piperidine Nitrogen | Intermolecular |

| Hydroxyl Group (O-H) | Ester Carbonyl Oxygen | Intermolecular/Intramolecular |

| C-H (Piperidine Ring) | Oxygen/Nitrogen | Weak Intermolecular |

This table is predictive and not based on published experimental data for the specific compound.

Crystal Engineering Applications Based on Non-Covalent Interactions

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. The functional groups present in this compound make it a molecule of interest for such applications. By understanding and controlling the non-covalent interactions, it would be theoretically possible to direct the assembly of this molecule into specific crystalline forms (polymorphs) with tailored physical properties such as solubility, melting point, and stability.

The combination of a flexible piperidine ring and multiple hydrogen bonding sites suggests that this compound could form various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. The formation of co-crystals with other molecules (co-formers) could also be a viable strategy to modulate its solid-state properties. A co-former with complementary hydrogen bonding sites could interact with the hydroxyl, ester, or piperidine groups to create novel crystalline structures with unique characteristics.

However, without experimental data from techniques such as X-ray crystallography or computational modeling specific to this compound, a detailed analysis of its crystal engineering applications remains speculative. Further research is required to elucidate the supramolecular behavior of this compound and to explore its potential in the rational design of crystalline materials.

Advanced Analytical Methodologies for Purity Assessment and Process Monitoring of Methyl 2 4 Hydroxypiperidin 4 Yl Acetate

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For Methyl 2-(4-hydroxypiperidin-4-yl)acetate, various chromatographic techniques are utilized to assess its purity, identify potential isomers, and quantify impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

A typical RP-HPLC method involves a C18 (octadecylsilyl) stationary phase, which provides a hydrophobic surface for the separation. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.comnih.gov The buffer controls the pH, which is critical for achieving reproducible retention and good peak shape, especially for a compound with a basic piperidine (B6355638) nitrogen. An acidic mobile phase (e.g., using formic acid or phosphoric acid) is often used to ensure the piperidine moiety is protonated, which can reduce peak tailing. chromatographyonline.comamericanpharmaceuticalreview.com

Method development focuses on optimizing parameters like mobile phase composition, pH, flow rate, and column temperature to achieve adequate separation of the main compound from its process-related impurities and degradation products. UV detection is commonly used, although the analyte itself lacks a strong chromophore, detection at low wavelengths (e.g., 200-220 nm) is often feasible for purity analysis. koreamed.orgresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but typical set of starting conditions for the analysis of polar, basic compounds like this compound.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound is not directly amenable to GC analysis due to its high polarity and low volatility, stemming from the presence of the hydroxyl (-OH) and secondary amine (-NH-) functional groups. These groups can lead to poor peak shape and thermal degradation in the GC inlet. nih.govnih.gov